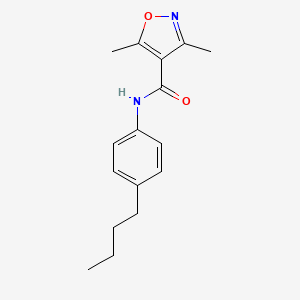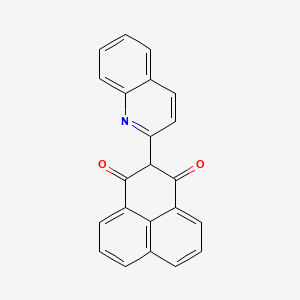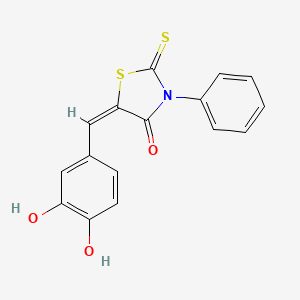
N-(4-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as BAY 11-7082, is a synthetic compound that has gained attention in scientific research due to its potential as an anti-inflammatory and anti-cancer agent. BAY 11-7082 has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in regulating immune responses, cell growth, and apoptosis.
Mecanismo De Acción
N-(4-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide 11-7082 exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. NF-κB is activated in response to various stimuli, such as cytokines, stress, and pathogens, and plays a critical role in immune responses and inflammation. N-(4-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide 11-7082 blocks the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα, leading to the inhibition of NF-κB-mediated gene expression.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide 11-7082 has been found to have a variety of biochemical and physiological effects in different cell types and animal models. In cancer cells, N-(4-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide 11-7082 has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. In immune cells, N-(4-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide 11-7082 has been found to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the activation of NF-κB. In animal models of inflammation and cancer, N-(4-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide 11-7082 has been shown to reduce tumor growth, inflammation, and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide 11-7082 in lab experiments is its specificity for NF-κB inhibition, which allows for the targeted manipulation of this pathway. N-(4-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide 11-7082 is also relatively stable and easy to synthesize, making it a convenient tool for research. However, N-(4-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide 11-7082 has been found to have some off-target effects, such as the inhibition of proteasome activity and the induction of oxidative stress, which may complicate the interpretation of results. Additionally, the optimal concentration and duration of N-(4-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide 11-7082 treatment may vary depending on the cell type and experimental conditions, and should be carefully optimized for each experiment.
Direcciones Futuras
There are several potential future directions for research on N-(4-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide 11-7082. One area of interest is the development of more potent and selective NF-κB inhibitors based on the structure of N-(4-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide 11-7082. Another direction is the investigation of the potential use of N-(4-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide 11-7082 in combination with other drugs or therapies for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(4-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide 11-7082 and to identify its potential side effects and toxicity in vivo.
Métodos De Síntesis
N-(4-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide 11-7082 can be synthesized through a multi-step process involving the reaction of 4-butylphenylboronic acid with 3,5-dimethylisoxazole-4-carboxylic acid, followed by the addition of thionyl chloride and triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(4-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide 11-7082.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide 11-7082 has been extensively studied for its potential use in treating various inflammatory and cancerous conditions. In vitro studies have shown that N-(4-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide 11-7082 can inhibit the growth and survival of cancer cells, including breast, prostate, and pancreatic cancer cells. N-(4-butylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide 11-7082 has also been found to suppress the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to reduce the activation of NF-κB in various cell types.
Propiedades
IUPAC Name |
N-(4-butylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-5-6-13-7-9-14(10-8-13)17-16(19)15-11(2)18-20-12(15)3/h7-10H,4-6H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYUNBSVYKITOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine](/img/structure/B5177409.png)
![(3-methoxypropyl){2-[2-(1-naphthyloxy)ethoxy]ethyl}amine oxalate](/img/structure/B5177411.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(1-piperidinyl)ethyl]amine](/img/structure/B5177419.png)
![2-[2-(4-chlorophenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5177429.png)

![N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5177448.png)
![(2R*,3R*)-3-(1H-imidazol-1-yl)-1'-(3-pyridinylmethyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5177451.png)

![4-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B5177464.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5177465.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B5177468.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5177476.png)
